NeuroD protein - 169238-82-8

NeuroD protein

Catalog Number: EVT-1512568
CAS Number: 169238-82-8
Molecular Formula: C14H27N3O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

NeuroD proteins are classified under the basic Helix-loop-Helix superfamily of transcription factors. This family is well-conserved across species and is integral to tissue development and maintenance. The NeuroD proteins specifically belong to a subgroup known as neural lineage basic Helix-loop-Helix factors, which are pivotal during neurogenesis and the regulation of neuronal identity .

Synthesis Analysis

Methods of Synthesis

NeuroD proteins are synthesized through transcriptional regulation mechanisms that involve several steps:

  1. Gene Activation: The expression of NeuroD genes is regulated by upstream signaling pathways that activate transcription factors.
  2. Transcription: Once activated, RNA polymerase transcribes the NeuroD genes into messenger RNA.
  3. Translation: The mRNA is translated into protein in the cytoplasm, where ribosomes synthesize the NeuroD proteins based on the mRNA sequence.

Technical Details

The synthesis of NeuroD proteins can be studied using various molecular biology techniques such as:

  • Reverse Transcription Polymerase Chain Reaction (RT-PCR): To quantify mRNA levels.
  • Western Blotting: To detect and quantify protein levels.
  • In Situ Hybridization: To visualize the spatial expression patterns of NeuroD mRNA in tissues.
Molecular Structure Analysis

Structure of NeuroD Proteins

NeuroD proteins contain a characteristic basic Helix-loop-Helix domain that enables them to bind to DNA. This domain consists of approximately 60–100 amino acids and is crucial for their function as transcription factors. The structure allows for dimerization with other bHLH factors, facilitating specific binding to E-box motifs on target genes .

Data on Molecular Structure

  • Molecular Weight: The molecular weight of NeuroD proteins varies among family members, typically ranging from 30 to 40 kDa.
  • Amino Acid Composition: Each member has a unique sequence but shares significant homology within the bHLH domain.
Chemical Reactions Analysis

Reactions Involving NeuroD Proteins

NeuroD proteins primarily function through their role in gene regulation rather than undergoing traditional chemical reactions. Their mechanism involves:

  1. Binding to DNA: NeuroD proteins bind to specific E-box sequences in the promoter regions of target genes.
  2. Recruitment of Co-factors: Upon binding, they recruit additional transcriptional co-factors that facilitate or inhibit transcription.

Technical Details of Reactions

The interaction between NeuroD proteins and DNA can be studied using:

  • Electrophoretic Mobility Shift Assays (EMSA): To analyze DNA-protein interactions.
  • Chromatin Immunoprecipitation (ChIP): To identify target genes regulated by NeuroD.
Mechanism of Action

Process of Action

NeuroD proteins regulate neuronal differentiation through a series of steps:

  1. Transcriptional Activation: When bound to DNA, they activate downstream target genes responsible for neuronal identity.
  2. Induction of Neuronal Markers: This leads to the expression of genes that promote neuronal characteristics, such as neurotransmitter receptors and structural proteins.

Data on Mechanism

Research indicates that NeuroD proteins can directly influence over 60 target genes involved in neurogenesis, including other transcription factors and signaling molecules .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: NeuroD proteins are soluble in aqueous buffers typically used in biological assays.
  • Stability: They exhibit stability under physiological conditions but may denature under extreme temperatures or pH levels.

Chemical Properties

  • Binding Affinity: The binding affinity to DNA varies depending on the specific E-box sequence and the presence of co-factors.
  • Post-translational Modifications: These can include phosphorylation and acetylation, which modulate their activity and stability.
Applications

Scientific Uses

NeuroD proteins have several important applications in neuroscience research:

  • Understanding Neuronal Development: They are key models for studying mechanisms underlying neuronal differentiation and maturation.
  • Disease Research: Dysregulation of NeuroD has been implicated in various neurological disorders; thus, they serve as potential targets for therapeutic interventions.
  • Stem Cell Research: Their role in regulating neural stem cell fate makes them crucial for developing stem cell-based therapies for neurodegenerative diseases .
Structural and Molecular Characteristics of NeuroD Protein

Domain Architecture: Basic Helix-Loop-Helix (bHLH) Motif

NeuroD (Neurogenic Differentiation 1), also designated β2, belongs to the class B basic helix-loop-helix (bHLH) family of transcription factors. Its defining bHLH domain spans ~60 amino acids and consists of two functionally distinct regions:

  • Basic Region: An N-terminal segment rich in basic amino acids that directly contacts the major groove of DNA at E-box consensus sequences (CANNTG) [6] [7].
  • Helix-Loop-Helix (HLH) Region: Two amphipathic α-helices separated by a variable loop that mediates protein dimerization. This domain facilitates formation of homodimers or heterodimers with ubiquitously expressed class A bHLH partners (e.g., E12, E47) [7] [10].

The bHLH architecture positions NeuroD for transcriptional regulation by enabling DNA binding through the basic region while the HLH domain stabilizes dimeric complexes essential for transcriptional activation of neuronal and endocrine target genes [6] [8].

Table 1: Key Structural Features of NeuroD's bHLH Domain

Domain ComponentStructural FeaturesFunctional Role
Basic region15-20 amino acids; lysine/arginine-richSequence-specific DNA binding (E-box recognition)
Helix 1Amphipathic α-helixDimerization interface
Loop regionVariable length/linkerFlexibility for dimer conformation
Helix 2Amphipathic α-helixDimer stabilization; allosteric regulation sites

Sequence Conservation Across Species (Human, Mouse, Xenopus)

NeuroD exhibits remarkable evolutionary conservation across vertebrates, underscoring its critical role in neurogenesis and endocrine development:

  • Human vs. Mouse: 100% amino acid identity within the bHLH domain; >95% overall protein sequence similarity. Both species show overlapping expression in developing brain regions (cerebellum, hippocampus) and pancreatic islets [6] [8].
  • Xenopus: Xenopus NeuroD (XNeuroD) shares 92% bHLH identity with human NeuroD1. Functional conservation is demonstrated by its ability to induce ectopic neurons in Xenopus ectoderm, mirroring mammalian neurogenic roles [3] [8].
  • Zebrafish: Lacks a direct eHAND orthologue but retains dHAND (closely related bHLH factor) with conserved cardiac and neural crest expression, suggesting functional compensation within the bHLH network [2].

Conserved residues within the basic region (e.g., Arg/Lys at DNA-contact positions) and hydrophobic residues in the HLH dimerization interface are invariant, indicating strong selective pressure to maintain DNA-binding and partner specificity [7] [8].

Post-Translational Modifications: Phosphorylation and Regulatory Effects

NeuroD activity is dynamically regulated by phosphorylation, primarily mediated by extracellular signal-regulated kinases 1/2 (ERK1/2):

  • Critical Phosphorylation Sites: Serine residues S259, S266, and S274 (numbered for mouse NeuroD) within the transactivation domain [3] [9].
  • Functional Consequences:
  • Pancreatic β-cells: Glucose-induced ERK phosphorylation at S266/S274 enhances NeuroD transactivation of the insulin promoter. Alanine mutations (S266A/S274A) abolish this activation [3].
  • Neuronal Differentiation: In Xenopus, S266A/S274A mutations paradoxically increase NeuroD’s neurogenic potency by stabilizing the protein and reducing proteasomal degradation. This contrasts with pancreatic effects, demonstrating context-dependent regulation [3].
  • Regulatory Partners: Fragile X Mental Retardation Protein (FMRP) binds NeuroD1 mRNA and suppresses its translation. FMRP knockdown elevates NeuroD protein levels, accelerating glutamatergic neuron differentiation in rat neural progenitors [9].

Heterodimerization Dynamics with E-Box DNA Elements

NeuroD binds DNA exclusively as a heterodimer with class A bHLH E-proteins (e.g., E47):

  • DNA Recognition: Heterodimers bind canonical E-box elements (CANNTG), with highest affinity for CAGGTG or CAGCTG sequences. The central nucleotides (e.g., 'AG' vs. 'CG') influence affinity and specificity [4] [6] [10].
  • Cooperative Binding: At target genes like IA-1 (Insoma-Associated-1), NeuroD/E47 heterodimers bind a critical proximal E-box (E3; -120 bp) within the promoter. Electrophoretic mobility shift assays (EMSAs) confirm direct binding, while E3 mutation ablates promoter activity in neuroendocrine cells [4] [10].
  • Allosteric Regulation: Dimerization induces conformational changes enhancing DNA-binding stability. The Twist bHLH factor achieves specificity via double E-boxes; while NeuroD favors single E-boxes, it can participate in complex enhancer "codes" involving clustered sites [1] [8].

Table 2: NeuroD:E47 Heterodimer Binding to E-box Variants

E-box SequenceConsensusRelative Binding AffinityValidated Target Gene
CAGGTGE-box (NeuroD)High ++++Insulin, IA-1
CAGCTGE-box (generic)High +++NeuroD1 (autoregulation)
CACGTGE-box (USF)Low +Non-target
CACCTGE-box (Twist)UndetectableNon-target

Isoform Diversity and Splice Variants

NeuroD diversity arises from alternative splicing and post-transcriptional modifications:

  • Major Isoforms:
  • NeuroD1 (Full-length): 356 amino acids (human); contains intact bHLH, transactivation, and regulatory domains. Predominant form in neurons and pancreatic β-cells [6] [10].
  • Δe3 NeuroD1: Lacks exon 3 (human-specific splice variant), removing part of the transactivation domain. Shows reduced transcriptional activity on the insulin promoter, potentially modulating NeuroD function in diabetes (MODY6) [6].
  • Regulatory Impact: Splice variants alter functional domains:
  • Exon 2 exclusion disrupts dimerization capacity.
  • C-terminal truncations reduce transactivation strength [5] [10].
  • Cross-species Splice Conservation: Mouse expresses a minor variant skipping the bHLH domain, acting as a dominant-negative regulator. Xenopus exhibits conserved splicing affecting transactivation potential [5] [8].

Table 3: NeuroD Isoforms and Functional Implications

IsoformStructure AlterationFunctional ConsequenceExpression Context
NeuroD1 (full-length)Intact bHLH + transactivation domainActivates neuronal/endocrine genesCNS, pancreas, retina
Δe3 NeuroD1Exon 3 deletion (TA domain truncation)Reduced transactivation; dominant-negative?Human pancreas (MODY6)
bHLH-skip variantPartial bHLH deletionLoss of DNA binding; dominant-negativeMouse embryonic brain
XNeuroD-Short (frog)C-terminal truncationReduced transcriptional activityXenopus neural tube

Properties

CAS Number

169238-82-8

Product Name

NeuroD protein

Molecular Formula

C14H27N3O4

Synonyms

NeuroD protein

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